Furo[3,4-f][1,2]benzoxazole
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Overview
Description
Isobenzofuro[5,6-d]isoxazole is a heterocyclic compound that features a fused ring system comprising an isoxazole ring and a benzofuran moiety. This compound is of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isoxazole derivatives, including Isobenzofuro[5,6-d]isoxazole, often involves cycloaddition reactions. One common method is the (3 + 2) cycloaddition of nitrile oxides with alkynes, which serves as a dipolarophile . This reaction typically employs catalysts such as copper (I) or ruthenium (II) to facilitate the process . Another approach involves the cycloisomerization of α,β-acetylenic oximes under moderate reaction conditions using gold (III) chloride as a catalyst .
Industrial Production Methods
Industrial production of isoxazole derivatives may utilize metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs and toxicity . These methods often involve the use of readily available starting materials and mild reaction conditions to ensure scalability and environmental sustainability.
Chemical Reactions Analysis
Types of Reactions
Isobenzofuro[5,6-d]isoxazole can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like manganese dioxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: Common substitution reactions include halogenation and nitration, often using reagents like halogens and nitric acid.
Common Reagents and Conditions
Oxidation: Manganese dioxide in acetonitrile under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine in carbon tetrachloride.
Major Products
The major products formed from these reactions depend on the specific substituents and reaction conditions. For example, oxidation of unsaturated oximes can yield 3-aryl isoxazoles .
Scientific Research Applications
Chemistry: Used as intermediates in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for their antimicrobial, antiviral, and anticancer activities.
Medicine: Potential therapeutic agents for conditions such as inflammation, cancer, and neurological disorders.
Industry: Utilized in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of Isobenzofuro[5,6-d]isoxazole involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity. For instance, some isoxazole derivatives have been shown to inhibit enzymes involved in inflammatory pathways .
Comparison with Similar Compounds
Similar Compounds
Isoxazole: A five-membered heterocyclic compound with one oxygen and one nitrogen atom.
Benzofuran: A fused ring system containing a benzene ring and a furan ring.
Uniqueness
Isobenzofuro[5,6-d]isoxazole stands out due to its fused ring system, which combines the properties of both isoxazole and benzofuran. This unique structure imparts distinct biological activities and chemical reactivity, making it a valuable compound in medicinal chemistry .
Properties
CAS No. |
267-37-8 |
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Molecular Formula |
C9H5NO2 |
Molecular Weight |
159.14 g/mol |
IUPAC Name |
furo[3,4-f][1,2]benzoxazole |
InChI |
InChI=1S/C9H5NO2/c1-6-3-10-12-9(6)2-8-5-11-4-7(1)8/h1-5H |
InChI Key |
YQRCDOXWVGQXNF-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C=NOC2=CC3=COC=C31 |
Origin of Product |
United States |
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